1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine
Overview
Description
AA92593, also known as 1-(4-Methoxy-3-methyl-benzenesulfonyl)-piperidine, is a selective and competitive antagonist of melanopsin (OPN4). Melanopsin is a photopigment found in the retina that is involved in regulating circadian rhythms and other non-visual responses to light.
Mechanism of Action
Target of Action
The primary target of AA92593 is OPN4 (melanopsin) . Melanopsin is a photopigment found in a small subset of intrinsically photosensitive retinal ganglion cells (ipRGCs) in the mammalian retina . It plays a crucial role in various light-dependent physiological processes, including the regulation of the circadian rhythm and the pupillary light reflex .
Mode of Action
AA92593 acts as a selective and competitive antagonist of melanopsin . It competes with retinaldehyde for the melanopsin retinal binding site, which is distinct from other opsins . The presence of AA92593 in the retinal-binding pocket of melanopsin leads to the displacement of retinal . This displacement could trigger downstream signaling that would ultimately result in increased expression of Per1 .
Biochemical Pathways
The displacement of retinal by AA92593 affects the phototransduction pathway mediated by melanopsin . This leads to changes in the electrical activity of cells and tissues, resulting in a range of physiological effects . For instance, the inhibition of melanopsin activity with AA92593 increases α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin dispersion in the melanophores, which darkens the embryo .
Pharmacokinetics
It’s known that aa92593 can be administered intraperitoneally . More research is needed to fully understand the pharmacokinetics of AA92593.
Result of Action
AA92593 has been shown to have a variety of effects at the molecular and cellular levels. For example, it can decrease intraocular pressure (IOP) in rabbits living under normal light conditions . It also produces an increment in melatonin levels, resulting in a drop of IOP . Furthermore, it attenuates pupil constriction in response to light .
Action Environment
The efficacy and stability of AA92593 can be influenced by environmental factors such as light conditions. For instance, AA92593 is able to decrease IOP in rabbits living under normal light conditions . More research is needed to fully understand how various environmental factors influence the action of AA92593.
Biochemical Analysis
Biochemical Properties
AA92593 interacts with melanopsin (Opn4), a protein found in the retina that is involved in the regulation of circadian rhythms . It acts as an antagonist, blocking melanopsin activity . This interaction is believed to occur through competitive binding .
Cellular Effects
In cellular processes, AA92593 influences cell function by blocking melanopsin activity, which can affect the regulation of circadian rhythms . It also stimulates α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin distribution in the melanophores .
Molecular Mechanism
At the molecular level, AA92593 exerts its effects by competing for binding to melanopsin . This competition inhibits melanopsin-mediated phototransduction, a process that converts light signals into cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AA92593 have been observed over time. It has been shown to inhibit mouse pupillary light reflex and light aversion in vivo . The stability and degradation of AA92593 in these settings are not currently documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AA92593 involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography to achieve a high level of purity .
Industrial Production Methods
While specific industrial production methods for AA92593 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and efficiency. Industrial production would also involve stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AA92593 primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. This group is highly reactive and can be displaced by various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Reagents: Triethylamine, piperidine, 4-methoxy-3-methylbenzenesulfonyl chloride.
Major Products
The major product formed from the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine is AA92593 itself. Other potential products could include various derivatives formed by substituting different nucleophiles for piperidine .
Scientific Research Applications
AA92593 has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
AA29504: Another melanopsin antagonist with similar properties but different chemical structure.
Uniqueness
AA92593 is unique in its high selectivity and competitive antagonism towards melanopsin. Its ability to specifically target the retinal-binding pocket of melanopsin distinguishes it from other opsins and makes it a valuable tool in neurobiological and phototransduction research .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKLZINZGEPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AA92593 interact with melanopsin and what are the downstream effects?
A1: AA92593 acts as a selective antagonist of melanopsin, a light-sensitive photopigment found in a subset of retinal ganglion cells (mRGCs) [, ]. By binding to melanopsin, AA92593 prevents its activation by light. This inhibition has several downstream effects, including:
- Reduced α-MSH secretion: Melanopsin activation normally stimulates the release of α-melanocyte-stimulating hormone (α-MSH) from the pituitary gland. AA92593 blocks this pathway, leading to decreased α-MSH levels [].
- Altered melatonin production: In the eye, melanopsin activation can influence melatonin synthesis. Studies have shown that AA92593 administration can modulate melatonin levels in the aqueous humor, suggesting a role for melanopsin in ocular melatonin regulation [].
- Increased susceptibility to lens-induced myopia: In guinea pig models, blocking melanopsin with AA92593 exacerbates lens-induced myopia, indicating a protective role for melanopsin in this condition [].
Q2: What is the impact of AA92593 on skin pigmentation?
A2: Research using Xenopus embryos and skin cultures revealed that AA92593 induces skin pigmentation in an eye-dependent manner []. This effect is attributed to the inhibition of melanopsin signaling, which normally regulates skin color change in response to light and background adaptation.
Q3: How does AA92593 affect intraocular pressure (IOP)?
A3: Studies in rabbits demonstrated that administration of AA92593 leads to a decrease in IOP []. This effect was linked to AA92593's ability to block melanopsin activity, subsequently influencing melatonin levels in the aqueous humor. Blocking melatonin receptors with antagonists reversed the IOP-lowering effect, suggesting a melanopsin-melatonin pathway in IOP regulation.
Q4: Beyond its role as a melanopsin antagonist, what other potential applications are being explored for AA92593?
A4: While AA92593 is primarily recognized for its utility in melanopsin research, scientists are investigating its potential in other areas. For instance, one study explored the role of melanopsin in mediating the thermal activation of clock genes []. While the specific involvement of AA92593 was not detailed in this particular study, it highlights the broader implications of targeting melanopsin signaling pathways. Additionally, research on light-induced ATP release from the lens [] points to potential connections between lens physiology, melanopsin, and areas where AA92593 could be a valuable tool for further investigation.
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